molecular formula C15H21N3O4S B2868209 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile CAS No. 2190792-48-2

5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile

Cat. No.: B2868209
CAS No.: 2190792-48-2
M. Wt: 339.41
InChI Key: ZVEDDUDSKGVDCZ-UHFFFAOYSA-N
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Description

5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyridine ring

Preparation Methods

Chemical Reactions Analysis

5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

    Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon–carbon bonds.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonyl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group play crucial roles in its binding affinity and reactivity. These interactions can influence various biological pathways, making it a compound of interest in drug discovery .

Properties

IUPAC Name

5-[4-(3-methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-21-9-2-10-22-14-5-7-18(8-6-14)23(19,20)15-4-3-13(11-16)17-12-15/h3-4,12,14H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEDDUDSKGVDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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